molecular formula C25H22ClN3O3 B379665 2-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 304643-41-2

2-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B379665
CAS No.: 304643-41-2
M. Wt: 447.9g/mol
InChI Key: DAUUDOGXUBFTJO-UHFFFAOYSA-N
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Description

The compound “2-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Cyclization Studies

Cyclization of related compounds, such as 2-(2-{4-[allylamino(thioxo)methyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, has been studied. These studies involve the action of halogens like iodine, bromine, or sulfuryl chloride, leading to hydrohalides, which are then converted into other derivatives (Zborovskii et al., 2011).

Luminescent Properties and Electron Transfer

Research has been conducted on the luminescent properties and photo-induced electron transfer of similar naphthalimide compounds with piperazine substituent. These studies focus on fluorescence spectra and the impact of pH values on fluorescence quantum yields (Gan et al., 2003).

Fluorimetric Detection

A derivative, 2-amino-6-(piperazin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NPz), has been synthesized for rapid and facile fluorimetric detection of formaldehyde. This derivative shows significant fluorescence enhancement upon addition of formaldehyde, highlighting its potential in qualitative detection methods (Dong et al., 2016).

Antitumor Activity and Crystal Structures

Several arylpiperazine derivatives, including compounds structurally related to 2-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have shown antitumor activity. The synthesis and crystal structure analysis of these derivatives provide insights into their potential pharmacological applications (Zhou et al., 2017).

Microwave-Assisted Synthesis and Antimicrobial Activity

Studies on microwave-assisted synthesis of novel derivatives, such as 2-{4-[(3-Aryl-1,8-naphthyridin-2-yl)amino]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-diones, have been conducted. These compounds are evaluated for their antimicrobial activity against various bacteria, highlighting their potential in antimicrobial research (Sakram et al., 2018).

Fluorescent Ligands for Receptor Visualization

Derivatives such as 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione have been synthesized as fluorescent ligands for human 5-HT1A receptors. These compounds exhibit high receptor affinity and fluorescence properties, making them suitable for receptor visualization in research applications (Lacivita et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.

Pharmacokinetics

It is known to be soluble in dmso

Properties

IUPAC Name

2-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c26-21-10-2-1-7-18(21)23(30)28-14-11-27(12-15-28)13-16-29-24(31)19-8-3-5-17-6-4-9-20(22(17)19)25(29)32/h1-10H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUUDOGXUBFTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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2-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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2-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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2-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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2-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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